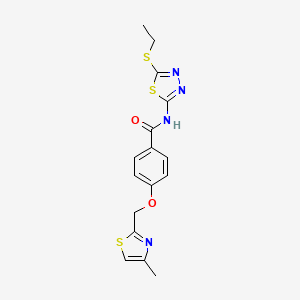
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-methylthiazol-2-yl)methoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-methylthiazol-2-yl)methoxy)benzamide is a useful research compound. Its molecular formula is C16H16N4O2S3 and its molecular weight is 392.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-methylthiazol-2-yl)methoxy)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Structural Characteristics
The structure of this compound incorporates several functional groups that contribute to its biological activity:
- Thiadiazole moiety : Known for its ability to interact with biological targets due to its aromaticity and sulfur content.
- Benzamide structure : Enhances lipophilicity and may improve cell membrane permeability.
- Methylthiazole group : Potentially increases the compound's interaction with specific receptors or enzymes.
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thiadiazole ring is associated with significant activity against various pathogens. Research indicates that derivatives similar to this compound exhibit effectiveness against bacteria and fungi due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
A notable study reported that certain thiadiazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung), SK-MEL (skin), and HCT15 (colon) cancers .
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives are linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. Research has indicated that compounds with a thiadiazole nucleus can significantly reduce inflammation in various experimental models .
Case Studies
Several case studies illustrate the efficacy of thiadiazole derivatives:
- Cytotoxicity Study : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against multiple cancer cell lines. The results showed that modifications on the thiadiazole ring significantly influenced anticancer activity.
- Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S3/c1-3-23-16-20-19-15(25-16)18-14(21)11-4-6-12(7-5-11)22-8-13-17-10(2)9-24-13/h4-7,9H,3,8H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAGTQCLYIJFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














